4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide compound characterized by its unique molecular structure, which includes a bromine atom, a methyl group, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be synthesized through various chemical methods, often involving the reaction of specific precursors under controlled conditions. It is commercially available from chemical suppliers and can also be produced in laboratory settings.
4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide belongs to the class of sulfonamides, which are known for their diverse pharmacological properties, including antibacterial and antitumor activities. Its structure allows it to interact with biological targets effectively.
The synthesis of 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves several steps:
The reaction conditions often require:
The molecular formula of 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is , with a molecular weight of approximately 371.25 g/mol. The structural features include:
Property | Value |
---|---|
Molecular Formula | C14H15BrN2O3S |
Molecular Weight | 371.25 g/mol |
IUPAC Name | 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI Key | VXXNPXNLZFFZRC-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=C(C(=C1)S(=O)(=O)N(C2=CC=CC(=N2)C)Br)O) |
4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can participate in various chemical reactions:
Common reagents used for these reactions include:
The mechanism of action for 4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide primarily involves its interaction with specific enzymes or receptors within biological systems.
The compound exhibits typical characteristics associated with sulfonamides, including:
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in DMSO, DMF |
4-bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide has several scientific applications:
This compound represents a valuable addition to the repertoire of sulfonamides used in research and industry, highlighting its versatility and potential impact on drug discovery and development initiatives.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2